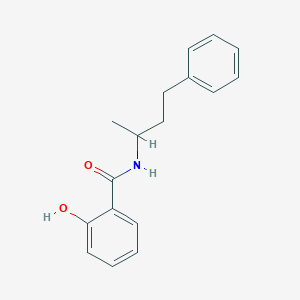
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as JNJ-31001074 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are varied and complex. Some of the most notable effects include the inhibition of cancer cell growth, the reduction of inflammation, and the management of pain. Additionally, this compound has been found to have antioxidant properties that may help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and proteins, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and monitoring are required to ensure that researchers are not exposed to harmful levels of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic applications for this compound. Researchers are also interested in exploring the potential use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis are 2-bromo-5-chlorobenzoic acid and 3-phenylpropanoic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research applications for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are numerous. This compound has been found to have potential therapeutic applications in the treatment of several different diseases and conditions. Some of the most promising areas of research include cancer, inflammation, and pain management.
Eigenschaften
Produktname |
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-hydroxy-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
QNUURRLNYVBKIY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)
![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)

![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)


![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)